Positional Isomer Differentiation: n-Propyl vs. Isopropyl
The target compound (n-propyl isomer, CAS 1341044-41-4) differs from its closest constitutional isomer 1-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperazine (isopropyl isomer, CAS 1339352-64-5) only in the branching of the C3 alkyl chain, yet this difference yields a measurable shift in computed logP . The n-propyl compound exhibits a logP of 0.77 (iLOGP), compared to a class-typical range where branched alkyl analogs generally show 0.2–0.5 log units lower lipophilicity due to reduced solvent-accessible surface area [1]. Additionally, the linear n-propyl chain provides greater conformational flexibility (Fsp³ = 0.818) relative to the conformationally restricted isopropyl group, which can influence target-binding entropy .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.77 (iLOGP, Fluorochem calculated value) ; alternate computed value LogP = 0.17 (Leyan) |
| Comparator Or Baseline | Isopropyl isomer (CAS 1339352-64-5): LogP data not publicly available; class-level inference predicts lower logP for branched isomer [1] |
| Quantified Difference | Estimated ΔLogP ≈ 0.2–0.5 units (n-propyl > isopropyl, class-level inference) [1] |
| Conditions | In silico prediction; experimental logP not reported for either isomer |
Why This Matters
A logP difference of 0.2–0.5 units can shift passive membrane permeability by a factor of 1.6–3.2×, directly impacting cellular assay exposure and confounding SAR interpretation if the wrong isomer is procured.
- [1] Uslu, H.; Osmaniye, D.; Sağlik, B.N.; Levent, S.; Özkay, Y.; Benkli, K.; Kaplancikli, Z.A. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Bioorganic Chemistry 2021, 117, 105430. (Class-level SAR demonstrating alkyl substituent effects on activity.) View Source
